molecular formula C5H8ClN3O2S B2564341 (2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride CAS No. 2248188-63-6

(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Cat. No.: B2564341
CAS No.: 2248188-63-6
M. Wt: 209.65
InChI Key: PDDLTMLONIGHAV-PGMHMLKASA-N
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Description

“(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2248188-63-6 . Its molecular weight is 209.66 . The IUPAC name for this compound is ®-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride .


Synthesis Analysis

The synthesis of compounds similar to “(2R)-2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride” has been reported in the literature . For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Anticancer Activities

Research on derivatives of thiadiazole compounds has revealed significant anticancer activities. For example, compounds synthesized from 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one showed active cytotoxic agents against different cancer cell lines, highlighting the potential of thiadiazole derivatives in anticancer research (H. Saad & A. Moustafa, 2011).

Antibacterial and Antifungal Potential

Luminescent complexes derived from thiazole-based ligands have been studied for their antibacterial and antifungal potential. Although most of the complexes showed non-significant activities, their luminescent properties suggest a foundation for further exploration in biological applications (A. Kanwal et al., 2020).

Corrosion Inhibition

Thiadiazole derivatives have been identified as effective corrosion inhibitors for metals. Quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including 2-aminothiazole, demonstrated their potential in preventing corrosion of iron, which is significant for industrial applications (S. Kaya et al., 2016).

Antimicrobial Agents

Formazans synthesized from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have been evaluated as antimicrobial agents. These compounds exhibited moderate activity against various pathogenic bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (P. Sah et al., 2014).

Antihypertensive Agents

The synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents demonstrates the versatility of thiadiazole derivatives in medicinal chemistry. These compounds, synthesized from 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, show promise as antihypertensive agents, reflecting the potential therapeutic applications of thiadiazole derivatives (Amarish B. Samel & N. Pai, 2010).

Properties

IUPAC Name

(2R)-2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDLTMLONIGHAV-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NSN=C1C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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